2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro and fluoro substituent on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-fluoroindole, which is reacted with ethylamine under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid (MsOH) under reflux conditions.
Purification: The product is then purified through crystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride: Similar structure but lacks the chloro substituent.
5-chloro-1H-indol-3-yl)ethan-1-amine: Similar structure but lacks the fluoro substituent.
Uniqueness
2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the indole ring, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2095410-67-4 |
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Molecular Formula |
C10H11Cl2FN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-(5-chloro-6-fluoro-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H10ClFN2.ClH/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12;/h3-5,14H,1-2,13H2;1H |
InChI Key |
AOCZLEVTJHBTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)NC=C2CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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